molecular formula C5H6BrNOS B15311770 o-((3-Bromothiophen-2-yl)methyl)hydroxylamine

o-((3-Bromothiophen-2-yl)methyl)hydroxylamine

Cat. No.: B15311770
M. Wt: 208.08 g/mol
InChI Key: WKFQOJXZPGOCCP-UHFFFAOYSA-N
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Description

o-((3-Bromothiophen-2-yl)methyl)hydroxylamine: is an organic compound with the molecular formula C5H6BrNOS. It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a 3-bromothiophen-2-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-((3-Bromothiophen-2-yl)methyl)hydroxylamine typically involves the reaction of 3-bromothiophene with hydroxylamine derivatives. One common method is the O-alkylation of hydroxylamine with 3-bromothiophene-2-carbaldehyde, followed by reduction to yield the desired compound .

Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions: o-((3-Bromothiophen-2-yl)methyl)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: o-((3-Bromothiophen-2-yl)methyl)hydroxylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It may be used in the development of drugs targeting specific biological pathways .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers and other advanced materials with specific properties .

Mechanism of Action

The mechanism of action of o-((3-Bromothiophen-2-yl)methyl)hydroxylamine involves its interaction with various molecular targets. The compound can act as an electrophilic aminating agent, facilitating the formation of carbon-nitrogen bonds in organic synthesis. This property is particularly useful in the development of pharmaceuticals and other bioactive compounds .

Comparison with Similar Compounds

Uniqueness: o-((3-Bromothiophen-2-yl)methyl)hydroxylamine is unique due to the presence of the bromothiophene moiety, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of thiophene-based compounds with potential biological activity .

Properties

Molecular Formula

C5H6BrNOS

Molecular Weight

208.08 g/mol

IUPAC Name

O-[(3-bromothiophen-2-yl)methyl]hydroxylamine

InChI

InChI=1S/C5H6BrNOS/c6-4-1-2-9-5(4)3-8-7/h1-2H,3,7H2

InChI Key

WKFQOJXZPGOCCP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)CON

Origin of Product

United States

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